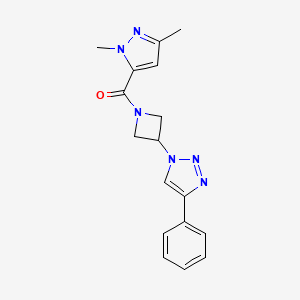
(1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds with a 1,3-diazole ring, such as clemizole and etonitazene, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown potent anti-tubercular activity against mycobacterium tuberculosis strain . This suggests that the compound could interact with its targets in a way that inhibits the growth or survival of the tuberculosis bacteria.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown potent anti-tubercular activity , suggesting that the compound could have a significant impact on the cellular processes of the tuberculosis bacteria.
Biologische Aktivität
The compound (1,3-dimethyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone , with the CAS number 1797243-83-4 , is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Its molecular formula is C17H18N6O and it has a molecular weight of approximately 322.372 g/mol . This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
The biological activity of the compound is attributed to its structural components, particularly the pyrazole and triazole rings. These motifs are known for their diverse pharmacological properties.
Targeted Biological Pathways:
- Antimicrobial Activity: Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis strains. The presence of the pyrazole ring is crucial for this activity, as seen in other derivatives like clemizole and etonitazene .
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity: Molecular docking studies suggest that derivatives of this compound exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole and triazole derivatives, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities in Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Clemizole | Anti-tubercular | 0.64 | |
| Etonitazene | Anti-inflammatory | 0.78 | |
| Pyrazole Derivative A | Antioxidant | 3.29 | |
| Pyrazole Derivative B | Antimicrobial | 1.11 |
Notable Findings
- In Vitro Studies: Research indicates that compounds with similar structural features to this compound exhibit potent inhibitory effects against various bacterial strains.
- Molecular Docking Simulations: These simulations have predicted strong binding affinities to target enzymes involved in inflammation and infection pathways . The docking results highlighted the potential for this compound to act as a lead for drug development.
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12-8-16(21(2)19-12)17(24)22-9-14(10-22)23-11-15(18-20-23)13-6-4-3-5-7-13/h3-8,11,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOBVFZYSLTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













